An In-depth Technical Guide to (3-tert-butyl-4-methoxyphenyl)boronic acid: Structure, Synthesis, and Applications
An In-depth Technical Guide to (3-tert-butyl-4-methoxyphenyl)boronic acid: Structure, Synthesis, and Applications
Abstract
(3-tert-butyl-4-methoxyphenyl)boronic acid is a valuable substituted arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a sterically demanding tert-butyl group ortho to the boronic acid moiety and a methoxy group in the para position, imparts specific reactivity and properties that are highly sought after in the development of complex molecules. This guide provides a comprehensive technical overview of its molecular structure, systematic nomenclature, plausible synthetic pathways, and key applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, data interpretation, and safety considerations are presented to support researchers, scientists, and drug development professionals in the effective utilization of this versatile reagent.
Molecular Structure and Nomenclature
(3-tert-butyl-4-methoxyphenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂], a tert-butyl group [-C(CH₃)₃], and a methoxy group [-OCH₃]. The structural arrangement of these functional groups is crucial to its chemical behavior.
Chemical Structure & IUPAC Nomenclature
The structure consists of a benzene ring where the boronic acid group is at position 1. The tert-butyl group is located at the adjacent (ortho) position 3, and the methoxy group is at the para position 4.
According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the correct name for this compound is (3-tert-butyl-4-methoxyphenyl)boronic acid . The parent structure is the phenylboronic acid, and the substituents are named and numbered according to standard rules.
Key Chemical Properties
The physicochemical properties of (3-tert-butyl-4-methoxyphenyl)boronic acid are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value |
| CAS Number | 196960-96-0 |
| Molecular Formula | C₁₁H₁₇BO₃ |
| Molecular Weight | 208.06 g/mol |
| Appearance | Typically a white to off-white solid |
| SMILES | COC1=CC(=C(C=C1)B(O)O)C(C)(C)C |
Synthesis and Characterization
The synthesis of (3-tert-butyl-4-methoxyphenyl)boronic acid can be approached through a multi-step sequence, typically starting from a readily available phenol derivative. The key steps involve the regioselective introduction of the tert-butyl group followed by the installation of the boronic acid moiety.
Proposed Synthetic Pathway
A logical and field-proven synthetic route involves two primary transformations:
-
Friedel-Crafts Alkylation: The synthesis begins with 4-methoxyphenol, which undergoes a Friedel-Crafts alkylation reaction with a tert-butylating agent like tert-butanol or isobutylene in the presence of an acid catalyst. This reaction introduces the tert-butyl group onto the aromatic ring. It is important to note that this alkylation can produce a mixture of 2-tert-butyl-4-methoxyphenol and the desired 3-tert-butyl-4-methoxyphenol isomer, requiring careful optimization and purification.[1][2]
-
Directed Ortho-Metalation and Borylation: The resulting 2-tert-butyl-4-methoxyphenol can then be subjected to a directed ortho-metalation reaction. The hydroxyl group directs a strong base, such as an organolithium reagent (e.g., n-butyllithium or tert-butyllithium), to deprotonate the C-H bond at the position ortho to the hydroxyl group.[3] The resulting aryllithium intermediate is then quenched with a boron electrophile, such as triisopropyl borate [B(Oi-Pr)₃], followed by acidic workup to yield the target boronic acid.
Caption: Proposed synthetic workflow for (3-tert-butyl-4-methoxyphenyl)boronic acid.
Experimental Protocol: Synthesis via Lithiation-Borylation
This protocol is a representative procedure based on established methodologies for ortho-borylation of substituted phenols.[3][4] Researchers should conduct their own optimization and safety assessments.
Materials:
-
2-tert-butyl-4-methoxyphenol
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum, dissolve 2-tert-butyl-4-methoxyphenol (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. The solution may change color. Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Borylation: To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again ensuring the internal temperature does not rise significantly.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture) to afford the pure (3-tert-butyl-4-methoxyphenyl)boronic acid as a solid.
Spectroscopic Characterization
Characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic signatures based on the analysis of similar substituted phenylboronic acids.[5][6]
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~1.4 (s, 9H, C(CH₃)₃), ~3.9 (s, 3H, OCH₃), ~6.9 (d, 1H, Ar-H), ~7.5 (dd, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~8.0 (br s, 2H, B(OH)₂) |
| ¹³C NMR | δ (ppm): ~30 (C(CH₃)₃), ~35 (C(CH₃)₃), ~55 (OCH₃), ~110-140 (Ar-C), with the carbon bearing the boron atom being broad or unobserved. |
| FT-IR | ν (cm⁻¹): ~3300-3500 (br, O-H stretch), ~2960 (C-H stretch, alkyl), ~1600 (C=C stretch, aromatic), ~1350 (B-O stretch) |
Chemical Reactivity and Key Applications
The primary utility of (3-tert-butyl-4-methoxyphenyl)boronic acid lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organoboron compound (like our title compound) and an organohalide (or triflate) in the presence of a palladium catalyst and a base.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base to form a boronate species, transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Development and Material Science
Substituted biaryl and heteroaryl structures are prevalent motifs in many pharmaceuticals and functional materials. (3-tert-butyl-4-methoxyphenyl)boronic acid is an important precursor for synthesizing such structures.
-
In Drug Discovery: The tert-butyl group can act as a "pharmacophore," providing steric bulk that can enhance binding affinity to a biological target or improve metabolic stability by blocking sites of oxidation. The methoxy group can modulate electronic properties and participate in hydrogen bonding.
-
In Material Science: The specific substitution pattern can influence the solid-state packing and electronic properties of resulting materials, making it a useful building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced materials.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling (3-tert-butyl-4-methoxyphenyl)boronic acid. The information below is a general guideline; users must consult the specific Safety Data Sheet (SDS) provided by the supplier.
| Hazard Category | Precautionary Measures |
| Eye Irritation | Causes serious eye irritation. Wear safety glasses with side-shields or goggles. |
| Skin Irritation | Causes skin irritation. Wear appropriate protective gloves and a lab coat. |
| Respiratory Irritation | May cause respiratory irritation. Handle in a well-ventilated area or a fume hood. Avoid breathing dust. |
| Storage | Store in a tightly closed container in a cool, dry place. It is often recommended to store under an inert atmosphere (e.g., 2-8°C). |
| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
Conclusion
(3-tert-butyl-4-methoxyphenyl)boronic acid is a strategically important building block for organic synthesis. Its defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for constructing complex molecular architectures. For researchers in drug discovery and material science, this reagent offers a reliable means to introduce a specific substitution pattern that can be leveraged to fine-tune the biological or physical properties of target molecules. A thorough understanding of its synthesis, characterization, and handling is paramount to its successful application in the laboratory.
References
- Google Patents. (1990). Process for preparing 2-tert-butyl-4-methoxyphenol. (US4898993A).
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 233584-42-4 | (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid. Available at: [Link]
-
PubMed. (2003). Synthesis and characterization of hydroxyapatite, fluoride-substituted hydroxyapatite and fluorapatite. J Mater Sci Mater Med, 14(4), 311-20. Available at: [Link]
-
PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. National Institutes of Health. Available at: [Link]
-
GM Chemical. (n.d.). Boronic Acid. Available at: [Link]
-
ACS Publications. (2006). Tetrasubstituted Olefin Synthesis via Pd-Catalyzed Addition of Arylboronic Acids to Internal Alkynes Using O2 as an Oxidant. The Journal of Organic Chemistry. Available at: [Link]
-
Rowan University. (2003). Synthesis and characterization of hydroxyapatite, fluoride-substituted hydroxyapatite and fluorapatite. Available at: [Link]
-
Scholar Commons. (2006). Synthesis, Characterization, and Crystal Structures of Novel Coordination Compounds Assembled from the Reaction between the Asymmetric, Chelating Ligand 2-(4-Pyridyl)Thiazole-4-Carboxylic Acid with Zn +2 and Ag + Ions. Available at: [Link]
-
MDPI. (2023). The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane. Available at: [Link]
-
PubMed. (2005). Synthesis and characterization of a novel chitosan-gelatin bioconjugate with fluorescence emission. Biomacromolecules, 6(2), 975-87. Available at: [Link]
-
Boroncore. (n.d.). 196960-96-0 | 3-(t-butyl)-4-methoxyphenylboronic acid. Available at: [Link]
-
ORCA - Online Research @ Cardiff. (n.d.). Directed ortho-lithiation of substituted benzenes. Available at: [Link]
-
University of Bristol. (2017). Standard Lithiation–Borylation: A user's guide. Available at: [Link]
